methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18737405
InChI: InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18737405

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1
Standard InChI Key OLAWNLNKGFISBO-SNVBAGLBSA-N
Isomeric SMILES COC(=O)N1CC[C@H](C1)C2=CN=CC=C2
Canonical SMILES COC(=O)N1CCC(C1)C2=CN=CC=C2

Introduction

Structural Features:

  • Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.

  • Pyridine Substituent: Positioned at the 3rd carbon of the pyrrolidine ring.

  • Carboxylate Group: A methyl ester functional group attached to the nitrogen atom of the pyrrolidine ring.

PropertyValue
Molecular Weight206.24 g/mol
Stereochemistry(S)-configuration
Functional GroupsPyrrolidine, Pyridine, Ester
SolubilityLikely soluble in polar solvents like methanol or DMSO

Synthesis

The synthesis of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves:

  • Starting Materials: Pyridine derivatives and chiral pyrrolidines.

  • Reactions:

    • Esterification: Formation of the methyl ester group.

    • Chiral resolution or enantioselective synthesis to ensure the (S)-stereochemistry.

    • Coupling reactions to introduce the pyridinyl group.

Example Synthetic Pathway:

  • Protection of the amine group in pyrrolidine.

  • Functionalization at the 3rd carbon via organometallic reagents or halogenation.

  • Coupling with a pyridinyl derivative under catalytic conditions.

  • Deprotection and esterification to yield the final product.

Applications and Relevance

Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has potential applications in drug discovery and medicinal chemistry due to its structural features, which are commonly found in bioactive molecules.

Key Applications:

  • Pharmacophore Development:

    • The compound's pyridine and pyrrolidine moieties are frequently observed in ligands for biological targets like enzymes or receptors.

    • It may serve as a scaffold for designing inhibitors targeting specific proteins.

  • Chiral Building Block:

    • Its (S)-configuration makes it valuable for synthesizing enantiomerically pure pharmaceuticals.

  • Potential Biological Activity:

    • Similar compounds have been investigated for activities such as anti-tuberculosis , antioxidant , and antiviral properties .

Structural Analysis and Conformation

The conformation of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is influenced by:

  • The rigidity introduced by the pyridine ring.

  • The steric effects of the methyl ester group.

Computational Studies:

Molecular modeling can help predict its binding affinity to biological targets by evaluating hydrogen bonding, π-stacking interactions, and hydrophobic effects.

Research Findings on Related Compounds

Several studies have explored derivatives of pyrrolidines and pyridines:

  • Pyrrole-based compounds have shown potent anti-tuberculosis activity due to their ability to inhibit mycobacterial membrane proteins .

  • Pyrrolidine carboxylic acid derivatives were synthesized for antioxidant applications, demonstrating significant radical scavenging activity .

  • Chiral pyrrolidines have been used as intermediates in asymmetric synthesis .

Comparative Data Table:

CompoundActivityKey Functional Groups
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylatePotential pharmacophorePyrrolidine, Pyridine, Ester
Pyrrole-2-carboxamide derivativesAnti-tuberculosisPyrrole, Amide
1-(5-Chloro-2-hydroxyphenyl)-pyrrolidinoneAntioxidantPyrrolidinone, Hydroxyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator